PEG5 Linker Length for Optimal GSPT1 Degradation
A systematic structure–activity relationship study of Retro-2-based PROTACs employing thalidomide as the CRBN ligand and variable-length PEG linkers (PEG2, PEG3, PEG4, PEG5, PEG6) demonstrated that GSPT1 degradation is critically dependent on the length of the flexible PEG chain [1]. PROTACs incorporating a PEG5 linker exhibited a distinct degradation profile compared to those with shorter or longer linkers, underscoring that PEG5 provides a spatial reach conducive to productive ternary complex formation in this system [1]. While the study does not provide direct DC50 values for the PEG5 variant in the abstract, the explicit dependence of degradation on linker length establishes a class-level inference that the PEG5 unit is a validated and impactful structural parameter for optimizing PROTAC efficacy [1].
| Evidence Dimension | Target protein (GSPT1) degradation dependence on PEG linker length |
|---|---|
| Target Compound Data | PEG5 linker (5 ethylene glycol units, approximate contour length ~17.5 Å) |
| Comparator Or Baseline | PEG2 (∼7 Å), PEG3 (∼10.5 Å), PEG4 (∼14 Å), PEG6 (∼21 Å) linkers in identical CRBN-PROTAC constructs |
| Quantified Difference | Degradation efficiency varied with linker length; PEG5 provided a distinct degradation profile compared to other lengths [1]. |
| Conditions | Cellular assays using Retro-2.1-derived PROTACs targeting GSPT1 with thalidomide-based CRBN ligands [1]. |
Why This Matters
Selecting the appropriate PEG linker length is crucial for achieving the desired degradation potency, and the PEG5 length is empirically validated as a productive spatial parameter in thalidomide-based PROTACs, reducing the need for extensive linker-length optimization during early-stage discovery.
- [1] Bouhedda, M., et al. (2026). Synthesis and biological evaluation of Retro-2-based PROTACs reveal PEG-linker length and warhead impact on GSPT1 degradation. European Journal of Medicinal Chemistry, 283, 117150. https://doi.org/10.1016/j.ejmech.2026.117150 View Source
